6-Undecanone

描述

Historical Context of 6-Undecanone Research

The historical trajectory of this compound is intrinsically linked to the development of synthetic methods for ketones, particularly those derived from carboxylic acids. While a singular moment of discovery for this compound is not prominently documented, its synthesis became feasible with the advent of general methods for preparing dialkyl ketones. Early techniques involved the pyrolysis of the thorium salt of dodecanedioic acid to produce cycloundecanone, a cyclic analog, showcasing a foundational approach to ketone synthesis from dicarboxylic acids. organic-chemistry.org

A more direct and historically significant method is the ketonization of carboxylic acids. google.com This process, typically carried out by passing the vapor of a carboxylic acid over a heated metal oxide catalyst, has been a known route for producing symmetrical ketones. geeksforgeeks.org In the case of this compound, the precursor is hexanoic acid. chemistrysteps.comslideshare.net The industrial production of this compound has traditionally relied on the catalytic ketonization of carboxylic acids at elevated temperatures using various metal oxide catalysts. chemistrysteps.com Historically, catalysts such as those based on manganese, thoria, or zirconia were employed for this transformation, though these high-temperature gas-phase reactions could lead to degradation of higher molecular weight reactants. geeksforgeeks.org The evolution of these methods, including liquid-phase procedures using catalysts like magnesium oxide, has been a focus of research to improve yields and reaction conditions for ketones derived from fatty acids. google.com

Significance of this compound as a Ketone in Academic Inquiry

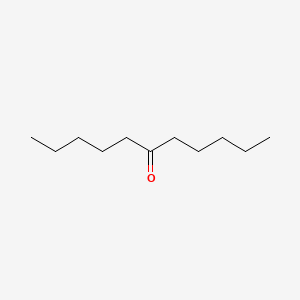

This compound, also known as dipentyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O. sciencemadness.org It is structurally defined as an aliphatic ketone with an eleven-carbon chain and a carbonyl group located at the sixth carbon position. organic-chemistry.org This symmetrical structure influences its physical and chemical properties, making it a valuable subject for academic study. As a ketone, it belongs to a class of organic compounds characterized by a carbonyl group bonded to two carbon atoms. organic-chemistry.org It is a colorless to pale yellow liquid at room temperature. sciencemadness.org

The presence of the carbonyl group makes this compound a polar molecule, while the two five-carbon alkyl chains contribute to its nonpolar character, resulting in limited solubility in water. sciencemadness.org The reactivity of this compound is typical of a ketone, undergoing reactions such as reduction to the corresponding secondary alcohol, 6-undecanol (B1345097). wikipedia.org Its well-defined structure and predictable reactivity make it an ideal model compound in various research settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 927-49-1 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Boiling Point | 228.0 °C at 760 mm Hg |

| Melting Point | 14 - 15 °C |

| Density | 0.826 - 0.836 g/cm³ |

Data sourced from PubChem. sciencemadness.org

Overview of Key Research Trajectories for this compound

Research involving this compound has progressed along several key trajectories, highlighting its relevance in both fundamental and applied science.

One of the most significant areas of contemporary research is in the field of catalysis and renewable energy . This compound serves as a crucial model compound for the hydrodeoxygenation (HDO) process, which is essential for converting biomass-derived compounds into biofuels. rose-hulman.edu This reaction is a critical step in upgrading volatile fatty acids, obtainable from biomass, into long-chain hydrocarbons suitable for fuels like diesel. rose-hulman.edu Studies have explored various bifunctional catalysts, where metal sites promote hydrogenation and the support facilitates deoxygenation, to achieve high conversion and selectivity towards alkanes. rose-hulman.edu Furthermore, the synthesis of this compound itself from biomass-derived precursors like hexanoic acid is an active area of investigation. Research has demonstrated the successful ketonization of hexanoic acid to this compound using stable catalysts such as high-surface-area zirconia aerogels, achieving high conversion and selectivity. slideshare.net

In the realm of synthetic organic chemistry , this compound is utilized as a building block and an intermediate. Its reduction to 6-undecanol is a straightforward transformation that provides access to the corresponding secondary alcohol, which can be used in further synthetic applications. wikipedia.org It has also been employed as a starting material in the synthesis of more complex molecules, such as fluorescent dyes based on benzo[1,2-d:4,5-d']bis( wikipedia.orgalfa-chemistry.comdithiole). ualberta.ca

Another important research trajectory is in chemical ecology . Several ketones, including this compound, have been identified as semiochemicals, which are chemicals used for communication between organisms. Specifically, this compound has been investigated for its role as an alarm pheromone in certain insect species.

Table 2: Summary of Key Research Findings on this compound

| Area of Research | Key Finding |

|---|---|

| Catalysis / Biofuels | This compound is a model compound for hydrodeoxygenation (HDO) studies to produce alkanes for biofuels. rose-hulman.edu |

| Catalysis / Synthesis | Can be synthesized with high conversion and selectivity from hexanoic acid using a zirconia aerogel catalyst. slideshare.net |

| Synthetic Chemistry | Used as a precursor in the synthesis of fluorescent dyes. ualberta.ca |

| Synthetic Chemistry | Can be reduced to form 6-undecanol. wikipedia.org |

| Food Science | Evaluated by JECFA and considered to have no safety concern at current levels of intake when used as a flavouring agent. sciencemadness.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQAKYPOZRXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061295 | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless white liquid | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

927-49-1, 71808-49-6 | |

| Record name | 6-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketones, C11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMD3E1SOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 - 15 °C | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Catalytic Routes for 6 Undecanone

Classical and Contemporary Organic Synthesis Pathways

The synthesis of 6-undecanone, a dialkyl ketone with the formula (CH3(CH2)4)2CO, can be achieved through several established and modern organic chemistry routes. google.com These methods are foundational for producing this compound, which finds applications as a flavor enhancer, solvent, and in the paint and coatings industry. google.com

Claisen Condensation Approaches

Claisen condensation represents a significant pathway for the synthesis of this compound. This reaction typically involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base. For this compound, this can be achieved through the reaction of hexanoic acid and pentanoic acid in the presence of a base like potassium hydroxide (B78521). smolecule.com Another approach involves the Claisen-Dieckmann condensation of esters, followed by hydrogenation steps. This method starts with esters of appropriate lengths that undergo intramolecular condensation to form cyclic β-keto esters, which are then hydrogenated and hydrolyzed to yield the desired ketone.

Catalysts play a crucial role in these condensation reactions. For instance, the conversion of ethyl hexanoate (B1226103) over a Pd/CeZrOx catalyst at 623 K under H2 pressure can lead to the formation of linear ketones, including this compound. This catalytic system possesses acidic, basic, and metal sites necessary to facilitate the multiple reaction steps effectively.

Oxidation of Corresponding Alcohols

The oxidation of the corresponding secondary alcohol, 6-undecanol (B1345097), is a direct and common method for synthesizing this compound. smolecule.com This transformation can be accomplished using various oxidizing agents. A typical laboratory-scale synthesis involves dissolving this compound in a solvent mixture like methanol (B129727) and tetrahydrofuran (B95107) (THF), followed by the addition of sodium borohydride (B1222165) at a controlled temperature. chemicalbook.com While this specific reference describes the reduction of the ketone to the alcohol, the reverse reaction, oxidation, is a standard and effective synthetic route.

Decarboxylation Reactions of Carboxylic Acids

Decarboxylative ketonization of carboxylic acids is another viable method for producing this compound. This process involves the coupling of two carboxylic acid molecules to form a ketone, with the release of carbon dioxide and water. acs.org Specifically, hexanoic acid can be transformed into this compound through this method. google.comresearchgate.net

Recent advancements have focused on using heterogeneous catalysts to improve the efficiency and sustainability of this reaction. For example, a manganese oxide/silica catalyst has been shown to facilitate the decarboxylative ketonization of hexanoic acid with high conversion and selectivity in a continuous flow reactor. researchgate.netnih.gov This method is notable for not requiring a solvent or carrier gas. researchgate.netnih.gov The reaction mechanism is thought to involve the condensation of two hexanoic acid molecules to produce hexanoic anhydride, which then undergoes decarboxylation to yield this compound. researchgate.net Other metal oxide catalysts such as zirconia (ZrO2), titania (TiO2), ceria (CeO2), and magnesia (MgO) have also been investigated for this transformation. acs.orgresearchgate.net

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Claisen Condensation | Hexanoic acid and Pentanoic acid or Ethyl hexanoate | Potassium hydroxide or Pd/CeZrOx | Base-catalyzed condensation or high temperature (623 K) with H2 pressure | smolecule.com |

| Oxidation of Alcohols | 6-Undecanol | Standard oxidizing agents | Typically mild conditions in an organic solvent | smolecule.com |

| Decarboxylation of Carboxylic Acids | Hexanoic acid | Manganese oxide/silica, ZrO2, TiO2, CeO2, MgO | Elevated temperatures (>300 °C), can be performed in a continuous flow reactor | researchgate.netnih.govresearchgate.net |

Biocatalytic and Biotechnological Synthesis of this compound Precursors and Analogs

The increasing demand for "natural" and sustainably produced chemicals has driven research into biocatalytic and biotechnological routes for synthesizing ketones and their precursors. walshmedicalmedia.comnih.gov These methods often utilize microorganisms or enzymes to perform specific chemical transformations, offering an alternative to traditional chemical synthesis. walshmedicalmedia.comnih.gov

Microbial Fermentation Pathways to Ketones

Microbial fermentation is a promising strategy for producing a variety of chemicals, including ketones. walshmedicalmedia.com Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be modified to produce specific ketones from renewable feedstocks like glucose. walshmedicalmedia.comnih.govnih.gov For instance, research has demonstrated the production of raspberry ketone, a compound structurally related to this compound, using engineered microbial strains. walshmedicalmedia.comnih.gov

A hybrid approach combining biochemical and chemical processes has also been explored. core.ac.uk This involves the microbial fermentation of biomass to produce an intermediate compound, which is then chemically converted to the final ketone product. core.ac.uk For example, the bacteria Klebsiella oxytoca can ferment biomass-derived carbohydrates to produce 2,3-butanediol, which can subsequently be dehydrated over a solid acid catalyst to yield methyl ethyl ketone. core.ac.uk This hybrid strategy leverages the high selectivity of fermentation with the efficiency of chemical catalysis. core.ac.uk

A combined biotechnological and chemical method has been developed for producing higher alkanones like this compound. google.com This process involves the fermentation of ethanol (B145695) or acetate (B1210297) by a microorganism to produce hexanoic acid, which is then extracted and subjected to chemical ketonization. google.com

Metabolic Engineering Strategies for Ketone Production

Metabolic engineering plays a pivotal role in optimizing microbial strains for the production of specific ketones. nih.gov This involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. For example, E. coli has been engineered to overproduce methyl ketones in the C11 to C15 range, which includes 2-undecanone (B123061), a structural isomer of this compound. nih.gov These modifications included reengineering β-oxidation pathways and overexpressing a native thioesterase. nih.gov

In another study, a functional methyl ketone biosynthetic pathway was constructed in E. coli by introducing two genes from wild tomato, enabling the synthesis of 2-nonanone (B1664094), 2-undecanone, and 2-tridecanone. oup.com By further optimizing operating conditions and applying rational metabolic engineering strategies, the production of these methyl ketones was significantly increased. oup.com

Modular metabolic engineering is another advanced strategy that has been successfully applied to improve the production of aromatic compounds like raspberry ketone in S. cerevisiae. acs.orgresearchgate.netnih.gov This approach involves creating and optimizing distinct metabolic modules for precursor and product synthesis. acs.orgresearchgate.netnih.gov While not directly applied to this compound, these strategies demonstrate the potential for developing highly efficient microbial cell factories for ketone production.

| Organism/System | Target Product(s) | Key Engineering Strategy/Finding | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | Raspberry Ketone | Heterologous expression of plant genes | Up to 5 mg/L | walshmedicalmedia.comnih.gov |

| Klebsiella oxytoca & acid catalyst | Methyl Ethyl Ketone | Hybrid biochemical/catalytic approach from 2,3-butanediol | High selectivity (>90%) for the dehydration step | core.ac.uk |

| Escherichia coli | C11-C15 Methyl Ketones (e.g., 2-undecanone) | Re-engineering β-oxidation, overexpression of thioesterase | Up to 380 mg/liter | nih.gov |

| Escherichia coli | 2-Nonanone, 2-Undecanone, 2-Tridecanone | Expression of wild tomato methyl ketone synthase genes | Approximately 500 mg/L | oup.com |

| Saccharomyces cerevisiae | Raspberry Ketone | Modular metabolic engineering | 63.5 mg/L | acs.orgresearchgate.netnih.gov |

Catalytic Transformations Involving this compound

The synthesis of this compound, a symmetrical ketone, is a focal point of research in catalytic chemistry, particularly for its potential applications as a biofuel or a valuable chemical intermediate. Advanced synthetic methodologies are increasingly reliant on catalytic routes that offer high efficiency, selectivity, and sustainability. These methods primarily revolve around ketonization and alkylation reactions, employing a range of heterogeneous and homogeneous catalysts.

Ketonization Reactions for this compound Synthesis

Ketonization is a crucial reaction for producing ketones from carboxylic acids. The process involves the coupling of two carboxylic acid molecules, which, in the case of this compound synthesis, is typically the dimerization of hexanoic acid. This reaction proceeds with the elimination of one molecule of water and one molecule of carbon dioxide. google.comnih.gov The general industrial approach involves bringing carboxylic acids into contact with various metal oxide catalysts at high temperatures. google.compatsnap.com Kinetic studies suggest that the reaction pathway involves the initial condensation of two hexanoic acid molecules to form hexanoic anhydride, which is then decarboxylated to yield this compound. acs.org

Zirconia (ZrO₂) has been identified as a stable amphoteric solid catalyst suitable for the acid-rich environment of hexanoic acid ketonization, particularly in contrast to more basic catalysts that are prone to leaching. researchgate.netresearchgate.net High-surface-area zirconia aerogels have demonstrated significant success in this transformation.

Research has shown that a zirconia aerogel catalyst can achieve a high conversion of hexanoic acid (72.3%) with excellent selectivity towards this compound (92.6%). researchgate.netresearchgate.net The unique properties of aerogels, such as their high surface area and controlled pore structure, are critical to their catalytic performance. researchgate.net Optimizing the porous structure of the zirconia aerogel, specifically achieving pores of approximately 35 nm, has been found to improve mass transfer, thereby enhancing the catalyst's activity. researchgate.net The use of yttria-stabilized zirconia (YSZ) aerogels is also being explored to enhance thermal stability at the high temperatures (600°C to 1000°C) required for the reaction. nasa.gov

Table 1: Performance of Zirconia Aerogel in Hexanoic Acid Ketonization

| Catalyst Type | Conversion of Hexanoic Acid (%) | Selectivity to this compound (%) | Key Findings |

|---|---|---|---|

| High-Surface-Area Zirconia Aerogel | 72.3 | 92.6 | Stable in acidic conditions; performance linked to high surface area. researchgate.netresearchgate.net |

| Optimized-Pore Zirconia Aerogel (~35 nm pores) | >72.3 | >92.6 | Improved mass transfer leads to enhanced catalytic activity. researchgate.net |

A variety of metal oxides have been investigated as catalysts for the ketonization of carboxylic acids to produce this compound. google.com These catalysts are typically employed in heterogeneous systems at elevated temperatures between 250-450 °C. google.com The choice of metal oxide significantly influences the reaction's efficiency and the catalyst's long-term stability.

Among the tested catalysts, basic oxides such as Magnesium Oxide (MgO) and Manganese Oxide (MnOx) have shown high activity. researchgate.netaston.ac.uk In one study, MnOx provided a hexanoic acid conversion of 75.8% with 92.6% selectivity to this compound, while MgO yielded 62% conversion and 87.5% selectivity. aston.ac.uk However, a significant drawback of these highly active basic catalysts is their tendency to leach into the acidic reaction medium, which can lead to deactivation over time. researchgate.netaston.ac.uk Other amphoteric or acidic oxides like Al₂O₃, TiO₂, CeO₂, and silica-alumina have also been used. researchgate.netaston.ac.ukresearchgate.net Ceria-zirconia mixed oxides have also been successfully employed for this type of upgrading reaction. researchgate.netresearchgate.net More recently, a heterogeneous manganese oxide/silica catalyst used in a continuous flow reactor demonstrated full conversion of hexanoic acid with almost complete selectivity to this compound, highlighting the potential for highly efficient, solvent-free production. nih.gov

Table 2: Comparative Performance of Various Metal Oxide Catalysts in Hexanoic Acid Ketonization

| Catalyst | Conversion of Hexanoic Acid (%) | Selectivity to this compound (%) | Notes |

|---|---|---|---|

| Manganese Oxide (MnOx) | 75.8 | 92.6 | High activity but prone to leaching in acidic reactant. aston.ac.uk |

| Magnesium Oxide (MgO) | 62.0 | 87.5 | High activity but prone to leaching. aston.ac.uk |

| Zirconia (ZrO₂) | - | - | Stable amphoteric catalyst, avoids leaching issues. researchgate.netresearchgate.net |

| Ceria (CeO₂) | - | - | Investigated as a catalyst for ketonization. researchgate.netaston.ac.ukresearchgate.net |

| Titania (TiO₂) | - | - | Investigated as a catalyst for ketonization. researchgate.netaston.ac.uk |

| Alumina (Al₂O₃) | - | - | Investigated as a catalyst for ketonization. researchgate.netaston.ac.uk |

| MnOx/Silica (Flow Reactor) | ~100 | ~100 | Achieved full conversion and near-complete selectivity. nih.gov |

Zirconia Aerogel Catalysis in Hexanoic Acid Ketonization

Alkylation Reactions towards this compound Intermediates

Alkylation reactions represent an alternative and powerful strategy for C-C bond formation to construct the carbon backbone of this compound or its precursors. These methods often involve the coupling of smaller molecules, such as ketones and alcohols, mediated by transition metal catalysts.

Palladium (Pd) catalysts are highly effective for the α-alkylation of ketones. rsc.orgnih.gov Research has demonstrated that Pd/carbon catalysts can be used in the alkylation of acetone (B3395972) with ethanol to produce a range of longer-chain ketones, including this compound. researchgate.net In these processes, a base such as K₃PO₄ or CsOH is often used in conjunction with the palladium catalyst. researchgate.net Another study showed that a mixture of Pd/C and CaO as heterogeneous catalysts could facilitate the solvent-free α-alkylation of acetone with butanol and ethanol, yielding C5-C11 ketones. researchgate.net

The general mechanism for palladium-catalyzed α-alkylation involves the formation of a palladium-enolate intermediate. nih.gov This intermediate can then react with an electrophile, such as an activated Michael acceptor, to form a new C-C bond, effectively adding a carbon chain to the α-position of the ketone. nih.gov These reactions provide a pathway to build complex molecules from simpler, readily available starting materials. researchgate.net

The "hydrogen-borrowing" or "hydrogen autotransfer" methodology is a highly atom-economical and sustainable strategy for C-alkylation. nih.govunivie.ac.atnih.gov This process enables alcohols to be used as alkylating agents in place of more hazardous alkyl halides, with water being the only byproduct. nih.govnih.gov The reaction is typically mediated by a transition metal catalyst, such as those based on iridium, ruthenium, or palladium. researchgate.netrsc.org

The catalytic cycle for a hydrogen-borrowing alkylation of a ketone with an alcohol involves three main steps:

Oxidation : The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to a reactive aldehyde. nih.govunivie.ac.at

Condensation : The in situ-generated aldehyde undergoes a base-catalyzed aldol (B89426) condensation with the ketone to form an enone intermediate. nih.gov

Reduction : The metal-hydride species, formed in the first step, returns the borrowed hydrogen to the enone, reducing the double bond to yield the final alkylated ketone and regenerating the active catalyst. nih.govunivie.ac.at

This approach has been successfully applied to the C-alkylation of ketones, and palladium/carbon catalyst systems have shown potential for these reactions. researchgate.net The synthesis of long-chain ketones like this compound from the reaction of smaller oxygenates such as acetone, butanol, and ethanol can occur through such condensation and alkylation pathways. frontiersin.org

Palladium-Catalyzed Alkylation Processes

Chemoselective Transfer Hydrogenation Studies

Chemoselective transfer hydrogenation (CTH) is a valuable technique in organic synthesis that allows for the selective reduction of one functional group in the presence of others. This selectivity is crucial when dealing with complex molecules containing multiple reducible sites.

MgO as a Catalyst in Ketone Reduction

Magnesium oxide (MgO) has been identified as an effective and chemoselective catalyst for the transfer hydrogenation of carbonyl compounds. mdpi.comresearchgate.net In studies involving equimolar mixtures of different ketones, MgO facilitates the reduction of one ketone over another with high selectivity. The process typically uses secondary alcohols, such as 2-propanol or 2-pentanol (B3026449), as hydrogen donors. mdpi.com

Research on the CTH of an equimolar mixture of acetophenone (B1666503) and this compound using 2-pentanol as the hydrogen donor and MgO as the catalyst highlights the catalyst's selectivity. mdpi.com The reaction, conducted at 392 K, showed a significant preference for the reduction of acetophenone over this compound. After the reaction, the yield of 1-phenylethanol (B42297) (the reduction product of acetophenone) was 89%, while the yield of 6-undecanol (the reduction product of this compound) was only 2%. mdpi.comresearchgate.net This resulted in a high chemoselectivity of 98% towards the reduction of acetophenone. mdpi.comresearchgate.net

The observed chemoselectivity is attributed to steric hindrance. The carbonyl group in this compound is located in the middle of a long aliphatic chain, which presents a greater steric barrier to the catalyst compared to the carbonyl group in acetophenone. mdpi.com This increased steric hindrance in the this compound molecule leads to a significant decrease in its reactivity, allowing for the highly selective reduction of the less hindered ketone. mdpi.com

Table 1: Chemoselective Transfer Hydrogenation of an Acetophenone and this compound Mixture

| Hydrogen Acceptor 1 | Hydrogen Acceptor 2 | Hydrogen Donor | Catalyst | Temp. (K) | Yield of Alcohol 1 | Yield of Alcohol 2 | Chemoselectivity (ChS) |

|---|---|---|---|---|---|---|---|

| Acetophenone | This compound | 2-Pentanol | MgO | 392 K | 89% (1-Phenylethanol) | 2% (6-Undecanol) | 98% (towards 1-Phenylethanol) |

Data sourced from a liquid phase transfer hydrogenation study. mdpi.com

Stereochemical Aspects and Selectivity Control

Stereoselectivity is a critical aspect of hydrogenation reactions, particularly when a prochiral ketone is converted into a chiral alcohol. The reduction of this compound, which is an achiral ketone, produces 6-undecanol, a chiral secondary alcohol. When using a non-chiral catalyst system like MgO, the resulting product is a racemic mixture of the (R) and (S) enantiomers. However, achieving high stereoselectivity is possible through the use of specifically designed chiral catalysts. researchgate.net

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing enantiomerically enriched secondary alcohols from ketones. bohrium.com This is typically achieved using transition metal complexes with chiral ligands. For instance, chiral Ru(II) catalysts are widely employed for the asymmetric reduction of various ketones. bohrium.com The stereochemical outcome of the reaction is controlled by the chiral environment created by the ligands attached to the metal center. researchgate.netnih.gov Factors such as the steric and electronic properties of the catalyst's ligands, as well as the reaction conditions, play a crucial role in determining the enantioselectivity of the reduction. researchgate.net

In the context of diastereoselective reductions of cyclic ketones, the choice of catalyst and hydrogen donor can significantly influence the ratio of diastereomeric alcohol products. nih.gov For example, in the transfer hydrogenation of substituted cyclohexanones, catalysts can be chosen to selectively produce either the thermodynamically more stable or less stable alcohol isomer. nih.gov While the specific study on this compound with MgO did not focus on enantioselectivity, the principles of stereochemical control are broadly applicable and highlight a key area of advanced synthetic methodology. mdpi.comresearchgate.net The development of catalyst systems that can selectively reduce ketones like this compound to a single enantiomer of 6-undecanol is a significant goal in asymmetric catalysis. bohrium.com

Photochemical Synthesis Routes to Undecanone Derivatives

Photochemical reactions utilize light energy to drive chemical transformations, often enabling the synthesis of unique or strained molecules that are inaccessible through thermal methods. researchgate.net Several photochemical routes have been explored for the synthesis and modification of undecanone derivatives.

One notable method is the photochemical oximation of n-undecane to produce undecanone oximes. acs.org In a recent study, n-undecane was subjected to photochemical oximation at 105 °C using t-butyl nitrite (B80452) (t-BuONO) as a photoactive precursor. This reaction successfully produced n-undecanone oxime with an isolated yield of 84%. The resulting oxime can then be converted into the corresponding ketone, providing an indirect photochemical route to undecanone. acs.org

Another example involves the photochemical reaction of 2-undecanone, an isomer of this compound. In a patented process, 2-undecanone was impregnated into crosslinked ethylene-vinylacetate beads. google.comgoogle.com These beads were then exposed to outdoor sunlight, which induced a photochemical reaction. After two days of exposure, 15% of the 2-undecanone had reacted, demonstrating a method for the photochemical conversion of undecanone isomers using solar radiation. google.comgoogle.com

Furthermore, photochemical cycloadditions have been used to construct complex molecular architectures containing an undecanone framework. The intramolecular [2+2] photocycloaddition of specific precursors can lead to the formation of tricyclic undecanone derivatives, which serve as key intermediates in the total synthesis of natural products. researchgate.net

Table 2: Examples of Photochemical Reactions Involving Undecanone Derivatives

| Reactant | Reagents/Conditions | Product | Description |

|---|---|---|---|

| n-Undecane | t-BuONO, 105 °C, 370 nm LED | n-Undecanone Oxime | Photochemical oximation to form a precursor to undecanone. acs.org |

| 2-Undecanone | Polymer beads, sunlight | Reacted 2-Undecanone | Photochemical conversion of an undecanone isomer using solar energy. google.comgoogle.com |

Advanced Analytical Applications and Separation Science of 6 Undecanone

Role as a Research Solvent in Complex Mixture Analysis

Due to its capacity to dissolve a range of organic compounds, 6-undecanone serves as a specialized solvent in the analysis of intricate mixtures. smolecule.com This property is particularly advantageous when dealing with samples containing a wide variety of chemical constituents.

Analysis of Lignin (B12514952) Pyrolysis Products in Aerosol Samples

A notable application of this compound as a solvent is in the study of aerosol samples, specifically for the analysis of lignin pyrolysis products. smolecule.combetterchemtech.comchemicalbook.comcenmed.comscientificlabs.ie In this context, it is employed as the organic solvent for the membrane phase in extraction processes. researchgate.netnih.gov For instance, in three-phase hollow fiber liquid phase microextraction, a solution of this compound containing 15% (w/v) tri-n-octylphosphine oxide (TOPO) has been identified as a suitable organic liquid membrane for the effective extraction of lignin pyrolysis acids like syringic acid, vanillic acid, and p-salicylic acid from aerosol samples. researchgate.netnih.gov This method, followed by gas chromatography-mass spectrometry (GC-MS) analysis, allows for the detection of these compounds at very low levels. nih.gov

Applications in Supported Liquid Membrane (SLM) Extraction Techniques

The properties of this compound make it an effective membrane liquid in supported liquid membrane (SLM) extraction. smolecule.comsigmaaldrich.com This technique involves a liquid membrane, for which this compound is well-suited, to separate two aqueous solutions, facilitating the selective transfer of target analytes. smolecule.com

Pretreatment of Plasma Samples for Electrophoretic Analysis

Research has demonstrated that this compound is an efficient membrane liquid in SLM techniques for the pretreatment of plasma samples before analysis by capillary zone electrophoresis. smolecule.comchemicalbook.comcenmed.comscientificlabs.iesigmaaldrich.comscientificlabs.com This application is crucial for the selective sample workup of basic drugs in plasma, enabling cleaner analysis and more accurate quantification. sigmaaldrich.comthegoodscentscompany.com

Electromembrane Extraction Methodologies

In the field of electromembrane extraction (EME), this compound has been systematically screened and identified as a useful solvent for the supported liquid membrane. chemicalbook.comscientificlabs.iesigmaaldrich.comlookchem.comsigmaaldrich.com EME is a technique that utilizes an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane, and into an acceptor solution. Studies have shown that changing the SLM solvent from more common choices like 2-nitrophenyl octyl ether (NPOE) to this compound can mitigate recovery loss, particularly when dealing with samples containing high salt concentrations. nih.gov Research has identified this compound as a successful solvent in EME, although it may provide slightly lower recovery rates compared to nitroaromatic solvents within a short extraction time. uio.no

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) Applications

This compound has proven to be a valuable solvent in hollow fiber liquid-phase microextraction (HF-LPME), a miniaturized version of liquid-liquid extraction. In one application, a method was developed for the analysis of pinic acid and pinonic acid from ambient aerosol samples using three-phase HF-LPME. nih.gov In this method, this compound, in combination with tri-n-octylphosphine oxide (TOPO), served as the organic phase. nih.gov This setup achieved exceptionally high enrichment factors for both acids. nih.gov Similarly, HF-LPME has been successfully used for the analysis of lignin pyrolysis acids in aerosol samples, where this compound with 15% TOPO was the optimized organic liquid membrane. nih.gov This method resulted in high extraction efficiencies and significant enrichment factors. nih.gov Furthermore, a supported liquid membrane containing this compound and di-2-ethylhexyl phosphoric acid (D2EHPA) was selected for the HF-LPME analysis of melamine (B1676169) in fresh milk. researchgate.net

Table 1: HF-LPME Parameters for Analysis of Lignin Pyrolysis Acids

| Parameter | Optimized Condition |

|---|---|

| Organic Solvent | This compound with 15% TOPO (w/v) |

| Stirring Speed | 900 rpm |

| Extraction Time | 4 hours |

| Donor Phase pH | 1.3 |

| Acceptor Phase pH | 9.5 |

Data from a study on the analysis of lignin pyrolysis acids in aerosol samples. nih.gov

Chromatographic and Spectrometric Methodologies for this compound Detection

Various analytical techniques are employed for the detection and quantification of this compound itself, as well as for its use as an internal standard. Gas chromatography-mass spectrometry (GC-MS) is a benchmark method for identifying and quantifying volatile organic compounds, including ketones like this compound. frontiersin.org In a study on thyme aroma, direct solvent extraction with dichloromethane (B109758) was used, with this compound serving as an internal standard for the determination of volatile flavor components. plapiqui.edu.ar

High-performance liquid chromatography (HPLC) is another powerful technique. One method involves the derivatization of ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH), allowing for their analysis in hydro-alcoholic matrices using a UV-Vis diode-array detector. researchgate.net This method achieved good separation of ketone-DNPH derivatives on a C18 column. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for the detection of volatile oil components. nih.gov Direct-injection mass spectrometry (DI-MS) techniques, such as proton transfer reaction-mass spectrometry (PTR-MS), offer high sensitivity for volatile compound analysis, though compound identification can be challenging without chromatographic separation. frontiersin.org

Table 2: Chromatographic and Spectrometric Detection of Ketones

| Technique | Description | Application Example |

|---|---|---|

| GC-MS | Benchmark for VOC identification and quantification. frontiersin.org | Analysis of volatile compounds in blueberries, including 2-undecanone (B123061). frontiersin.org |

| HPLC-DAD | Analysis of ketones as 2,4-dinitrophenylhydrazone derivatives. researchgate.net | Quantification of acetone (B3395972), acetophenone (B1666503), and cyclopentanone (B42830) in sugar-cane spirits. researchgate.net |

| LC-MS/MS | Widely used for the detection of volatile oil content. nih.gov | Pharmacokinetic studies of essential oil components. nih.gov |

| DI-MS (PTR-MS) | High-sensitivity direct analysis of volatile compounds. frontiersin.org | Monitoring volatile emissions from biological samples. frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying this compound in diverse samples.

One significant application of GC-MS is in the analysis of essential oils. For instance, in a study of the essential oil of Houttuynia cordata Thunb, GC-MS was used to identify 2-undecanone, a structurally related ketone, as a major constituent. researchgate.net This highlights the capability of GC-MS to resolve and identify specific ketone isomers within a complex mixture of volatile compounds.

In the field of environmental science, GC-MS has been employed for the analysis of organic aerosols. A method utilizing hollow-fiber liquid phase microextraction (HF-LPME) followed by GC-MS was developed for the analysis of lignin pyrolysis acids in aerosol samples, with this compound acting as a solvent in the extraction process. This demonstrates the utility of this compound in sample preparation for GC-MS analysis and the technique's sensitivity for trace-level detection.

Furthermore, GC-MS is instrumental in metabolomics research. In a study characterizing the volatile compounds of different sorghum cultivars, GC-MS analysis revealed the presence of 2-undecanone in specific varieties, showcasing the technique's power in differentiating a plant's chemical profile. researchgate.net

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound obtained by electron ionization (EI), which is a critical resource for its definitive identification in GC-MS studies. nist.govnist.gov

Table 1: Selected GC-MS Applications for Ketone Analysis

| Application Area | Analyte(s) | Matrix | Key Findings |

|---|---|---|---|

| Essential Oil Analysis | 2-Undecanone | Houttuynia cordata Thunb | Identification as a major constituent. researchgate.net |

| Environmental Analysis | Lignin Pyrolysis Acids | Aerosols | This compound used as a solvent in HF-LPME. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

While GC-MS is well-suited for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for non-volatile or thermally labile compounds, and when derivatization is employed. mdpi.com

A notable application of LC-MS/MS in the analysis of ketones is demonstrated in a pharmacokinetic study of houttuynine, a compound structurally related to undecanone. To overcome its instability in plasma, houttuynine was derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting stable derivative was analyzed by LC-MS/MS. nih.govsemanticscholar.org This method proved to be sensitive and reliable for quantifying the compound in rat blood. nih.gov The study achieved a lower limit of quantification (LLOQ) of 2 ng/mL and good linearity over the concentration range of 2–2000 ng/mL. nih.govsemanticscholar.org

In the broader context of analytical chemistry, ultra-fast liquid chromatography–tandem quadrupole mass spectrometry has been utilized for the analysis of various compounds in plant extracts, showcasing the speed and sensitivity of modern LC-MS/MS systems. researchgate.net These systems provide excellent separation efficiency and the high selectivity and sensitivity of tandem mass spectrometry, making them suitable for complex sample matrices. mdpi.com

Table 2: Performance of a Derivatization LC-MS/MS Method for a Ketone-Related Compound

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.998 nih.govsemanticscholar.org |

| LLOQ | 2 ng/mL nih.govsemanticscholar.org |

| Intra-assay Accuracy | 77.7% to 115.6% nih.govsemanticscholar.org |

| Intra-assay Precision (RSD) | < 11.42% nih.govsemanticscholar.org |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Detection

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.coveritasinnovation.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and identify isomers.

IMS is particularly useful for the rapid detection of volatile organic compounds, including ketones. veritasinnovation.commasatech.eu The coupling of gas chromatography with IMS (GC-IMS) has been applied to characterize volatile compounds in various food products. For example, in the analysis of sorghum cultivars, GC-IMS was used alongside GC-MS to provide a more comprehensive profile of the volatile components, where 2-undecanone was detected in a specific sorghum variety. researchgate.net

The fundamental principle of IMS involves ionizing the sample molecules, which are then introduced into a drift tube filled with an inert gas. An electric field drives the ions through the tube, and their drift time to the detector is measured, which is a function of their ion mobility. scielo.org.coveritasinnovation.com This technique can be used as a standalone detector or in conjunction with a mass spectrometer for enhanced identification capabilities. scielo.org.co

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For ketones like this compound, derivatization can enhance detectability, improve chromatographic behavior, and increase volatility for GC analysis.

On-Column Methylation Techniques

On-column methylation is a derivatization technique performed directly in the injector port of a gas chromatograph. This method is particularly useful for the analysis of compounds with active hydrogens, such as fatty acids, which are often found alongside ketones in natural product extracts.

In the analysis of the essential oil of Houttuynia cordata, on-column methylation with tetramethylammonium (B1211777) acetate (B1210297) (TMAA) was employed. researchgate.net This technique successfully methylated the fatty acids present in the oil, which improved their chromatographic peak shapes and allowed for their simultaneous determination with other volatile components, including 2-undecanone. researchgate.net The study found that TMAA was a neutral and effective methylation reagent that did not cause side reactions with the other constituents of the essential oil. researchgate.net

Dinitrophenyl Hydrazine (DNPH) Derivatization

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and highly effective method for the analysis of aldehydes and ketones. hitachi-hightech.com DNPH reacts with the carbonyl group of these compounds to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netresearchgate.net These derivatives are advantageous for several reasons: they are typically colored compounds, which allows for their detection by UV-Vis spectrophotometry, and they are amenable to analysis by high-performance liquid chromatography (HPLC). hitachi-hightech.comresearchgate.netresearchgate.net

A method for the determination of higher carbonyl compounds in used frying fats utilizes DNPH derivatization with this compound as an internal standard. researchgate.net The resulting DNPH derivatives are analyzed by HPLC with UV detection. researchgate.netresearchgate.net This approach allows for the quantification of the total carbonyl content in the fat samples. researchgate.net

In another application, a sensitive LC-MS/MS method was developed for the pharmacokinetic study of houttuynine, where derivatization with DNPH was crucial for stabilizing the analyte in plasma and enabling its accurate measurement. nih.govsemanticscholar.org This highlights the versatility of DNPH derivatization for both chromatographic separation and mass spectrometric detection of carbonyl compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine (DNPH) |

| 2-undecanone |

| This compound |

| Acetaldehyde |

| Capric acid |

| Caryophyllene |

| Decanal |

| Formaldehyde |

| Houttuynine |

| Methyl hexadecanoate |

| Methyl laurate |

| Methyl linoleate |

| Methyl oleate |

| p-Tolualdehyde-2,4-dinitrophenylphenylhydrazone |

| Pentadecane |

| Propionaldehyde |

| Tetramethylammonium acetate (TMAA) |

| Tetramethylammonium hydroxide (B78521) (TMAH) |

| Undecanoic acid, methyl |

| (-)-beta-pinene |

| beta-myrcene |

Biological and Ecological Significance of 6 Undecanone

Natural Occurrence and Biosynthetic Pathways

6-Undecanone, a ketone with the chemical formula C11H22O, is a naturally occurring compound found in a variety of plant species. solubilityofthings.comsmolecule.com It contributes to the characteristic aroma of many essential oils and is a subject of interest for its potential applications in the fragrance and flavor industries. solubilityofthings.com This colorless to pale yellow liquid has been identified in the essential oils of several well-known plants. smolecule.com

Presence in Plant Essential Oils:

The presence of this compound has been documented in a diverse range of plants, highlighting its widespread distribution in the plant kingdom.

Peppermint and Magnolia: this compound is found in peppermint and magnolia plants, contributing to their aromatic profiles. smolecule.com In one study of Magnolia foveolata, 2-undecanone (B123061), a related ketone, was a major constituent of the leaf and twig essential oils. researchgate.net

Osmanthus fragrans (Sweet Osmanthus): This compound has been identified in the flowers of Osmanthus fragrans, a plant prized for its delicate and complex fragrance. perfumerflavorist.comjipb.netnp-mrd.orgnih.govthegoodscentscompany.com

Coriander: Research has indicated the presence of this compound in coriander.

Ruta species (Rue): Essential oils from various Ruta species, such as Ruta chalepensis, Ruta graveolens, and Ruta montana, are particularly rich in aliphatic ketones, with 2-undecanone being a predominant component alongside 2-nonanone (B1664094). researchgate.neteastpublication.comnih.govnih.govijcce.ac.ir The chemical composition of these oils can vary based on geographical and climatic conditions. eastpublication.com

Houttuynia cordata: This perennial herb, used in traditional medicine, contains this compound in its essential oil. np-mrd.orgessencejournal.comfisheriesjournal.com Studies have shown that the rhizomes of H. cordata have a higher concentration of 2-undecanone compared to the leaves. mdpi.com The concentration of 2-undecanone in the essential oil can range from 19.7% to 48.61% depending on the plant part and extraction method. essencejournal.comfisheriesjournal.com

Table 1: Presence of Undecanone in Various Plant Essential Oils

| Plant Species | Plant Part | Reported Undecanone Isomer | Concentration (%) |

|---|---|---|---|

| Houttuynia cordata | Leaves | 2-Undecanone | 19.7 |

| Houttuynia cordata | Whole Plant | 2-Undecanone | 21.985 - 48.61 |

| Houttuynia cordata | Rhizomes | 2-Undecanone | Higher than leaves |

| Magnolia foveolata | Leaves | 2-Undecanone | 9.17 |

| Magnolia foveolata | Twigs | 2-Undecanone | 47.33 |

| Osmanthus fragrans | Flowers | This compound | 0.1 |

| Ruta chalepensis | Aerial Parts | 2-Undecanone | 38.34 - 43.2 |

| Ruta graveolens | - | Undecanone | 39.97 |

| Ruta montana | Aerial Parts | 2-Undecanone | 27.2 - 81.7 |

| Zanthoxylum rhoifolium | Leaves | 2-Undecanone | 9.2 |

Biosynthetic Pathways:

The biosynthesis of methyl ketones like undecanone in plants is understood to originate from fatty acid metabolism. nih.gov In tomatoes, for instance, the synthesis involves the diversion of β-keto acyl-acyl carrier protein (ACP) intermediates from the standard fatty acid production cycle. nih.gov These intermediates are then hydrolyzed and subsequently decarboxylated to form methyl ketones. nih.gov Another pathway involves the oxidation of fatty acids, with β-keto acids serving as intermediates. researchgate.net

Identification in Biological Systems and Metabolomes

Beyond its presence in plants, this compound and its isomers have been identified in various other biological systems. For example, 2-undecanone has been found in the metabolome of the bacterium Francisella tularensis and the yeast Saccharomyces cerevisiae. nih.gov It is also a component of the complex mixture of volatile organic compounds that can indicate fungal contamination in agricultural products. researchgate.net In the context of fruit flavor, 2-undecanone has been identified as a volatile compound that positively contributes to the liking of blueberries. pnas.org

Semiochemical Role and Behavioral Ecology

Semiochemicals are chemical signals that mediate interactions between organisms. This compound and its isomers play a significant role as semiochemicals, particularly in the realm of insect behavior.

Insect Repellent Properties and Mechanisms

One of the most well-documented ecological roles of undecanone is its function as an insect repellent. guidechem.comnacchemical.com This property has led to its registration as a biopesticide by the U.S. Environmental Protection Agency (EPA). nih.govwikipedia.orgewg.org

Research has demonstrated the efficacy of undecanone against various species of flies (Diptera), including houseflies (Musca domestica) and stable flies (Stomoxys calcitrans). researchgate.net Studies have shown that 2-undecanone exhibits fumigant activity against houseflies, causing mortality in enclosed spaces. nih.govresearchgate.net For instance, at concentrations of 1.7, 2.3, and 2.8 µg/cm³, 2-undecanone resulted in 60.4%, 82.2%, and 94.4% mortality in houseflies after a 2-hour exposure, respectively. nih.govresearchgate.net The topical application of undecanone also proved to be lethal to houseflies, with a reported LD50 of 58.1 µg per fly. nih.govresearchgate.net

The repellent efficacy of undecanone has been compared to that of DEET (N,N-diethyl-meta-toluamide), a widely used synthetic insect repellent. In a two-choice behavioral assay, the repellency of undecanone against houseflies was 80.7%, which was comparable to DEET's 84.9%. nih.govresearchgate.net Similarly, against blow flies, undecanone showed 84.7% repellency compared to 87.6% for DEET. nih.govresearchgate.net

A commercial repellent formulation containing 7.75% 2-undecanone, known as BioUD, has been shown to be as effective as some DEET formulations in repelling mosquitoes. acs.org Furthermore, studies on ticks have indicated that BioUD can provide greater repellency against certain tick species than DEET. researchgate.netresearchgate.net For example, BioUD was more repellent than a 98.11% DEET formulation against Amblyomma americanum and Ixodes scapularis. researchgate.net

Table 2: Comparative Repellency of Undecanone and DEET Against Flies

| Fly Species | Compound | Mean Repellency (%) |

|---|---|---|

| Housefly (Musca domestica) | Undecanone | 80.7 |

| DEET | 84.9 | |

| Blow Fly (Cochliomyia macellaria) | Undecanone | 84.7 |

| DEET | 87.6 |

Fumigant and Repellent Activity against Diptera (Houseflies, Stable Flies)

Anti-aggregation Pheromone Contexts

While various chemical compounds serve as anti-aggregation pheromones in insects, signaling the overcrowding of a host and deterring further colonization, the primary compound identified for this purpose in several bark beetle species is not this compound.

In the context of the mountain pine beetle (Dendroctonus ponderosae), the main anti-aggregation pheromone is verbenone (B1202108). northwestmanagement.comcolostate.edusemiochemical.com After female beetles initiate an attack on a pine tree and mate, they produce verbenone. semiochemical.com This chemical signal indicates to other flying beetles that the tree is fully occupied and is no longer a suitable host, effectively acting as a 'no vacancy' sign to prevent overcrowding. colostate.edusemiochemical.com Synthetic verbenone is commercially produced and used as a repellent in integrated pest management (IPM) strategies to protect high-value pine trees from mass attacks, especially in areas with low to moderate beetle populations. northwestmanagement.comcolostate.edu Research and operational use in forestry focus on verbenone as the key 'push-away' tactic, often used in conjunction with other management strategies like thinning and removal of infested trees. colostate.edufriresearch.ca

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of undecanones has revealed significant bioactivity, although much of the existing literature focuses on isomers such as 2-undecanone and 3-undecanone (B1584539) rather than specifically on this compound. These compounds are found naturally in the essential oils of various plants, including rue (Ruta graveolens). researchgate.net

Studies on undecanone isomers have generally shown low to moderate efficacy against both Gram-negative and Gram-positive bacteria. Research investigating undecan-x-ones (where x = 2, 3, and 4) demonstrated low antibacterial activity against Escherichia coli and Bacillus subtilis. researchgate.net Similarly, other studies focusing on 2-undecanone, a major component of some essential oils, also reported low bacteriostatic activity against these strains. researchgate.netherbmedpharmacol.com It has been noted that the antimicrobial action of 2-undecanone is generally weaker against bacterial strains compared to its effects on yeasts and molds. researchgate.netherbmedpharmacol.com

Table 1: Antibacterial Activity of Undecanone Isomers

| Compound | Bacterial Strain | Activity Level | Source(s) |

| Undecan-2-one | Escherichia coli | Low | researchgate.netresearchgate.net |

| Bacillus subtilis | Low | researchgate.netresearchgate.net | |

| Undecan-3-one | Escherichia coli | Low | researchgate.net |

| Bacillus subtilis | Low | researchgate.net | |

| Undecan-4-one | Escherichia coli | Low | researchgate.net |

| Bacillus subtilis | Low | researchgate.net |

In contrast to their modest antibacterial effects, undecanone isomers exhibit significant antifungal and fungistatic properties. Studies have found that 2-undecanone and 3-undecanone show high activity against the yeast Candida mycoderma. researchgate.net Furthermore, research indicates that undecanones have a potent effect against the mold Aspergillus niger. researchgate.netresearchgate.net In one study, all tested undecan-x-ones (isomers 2, 3, and 4) expressed their strongest inhibitory effect on A. niger. researchgate.net This high fungistatic activity suggests potential applications for these compounds as preservatives in food and cosmetic products. researchgate.net While direct data on this compound is sparse, one analysis identified (R)-6-undecanone as a minor constituent in a plant extract fraction that showed high antifungal activity against Botrytis cinerea. academicjournals.org

Table 2: Antifungal Activity of Undecanone Isomers

| Compound | Fungal Species | Activity Level | Source(s) |

| Undecan-2-one | Candida mycoderma | High | researchgate.net |

| Aspergillus niger | High / Strongest Effect | researchgate.netresearchgate.net | |

| Undecan-3-one | Candida mycoderma | High | researchgate.net |

| Aspergillus niger | Strongest Effect | researchgate.net | |

| Undecan-4-one | Aspergillus niger | Strongest Effect | researchgate.net |

| (R)-6-undecanone | Botrytis cinerea | Present in active fraction | academicjournals.org |

The antimicrobial activity of undecanone isomers is influenced by the position of the carbonyl group along the carbon chain. A comparative study of undecan-2-one, undecan-3-one, and undecan-4-one revealed clear structure-activity relationships. researchgate.net While all three isomers showed low antibacterial activity, their antifungal effects varied. researchgate.net Specifically, undecan-2-one and undecan-3-one were highly effective against the yeast Candida mycoderma, whereas undecan-4-one was less active. researchgate.net However, all three isomers demonstrated their most potent activity against the mold Aspergillus niger. researchgate.net This indicates that the position of the ketone group is a determinant of bioactivity, with positions closer to the end of the chain (as in 2- and 3-undecanone) appearing more favorable for inhibiting certain yeasts. The ability of 2-undecanone to form a keto-enol tautomer is thought to contribute to its toxicity, rendering it a highly reactive hydrocarbon. mdpi.com

Fungistatic Effects on Yeasts (e.g., Candida mycoderma) and Molds (e.g., Aspergillus niger)

Potential in Agricultural Pest Management Research

Undecanone and its isomers have emerged as promising compounds in agricultural pest management research, primarily due to their properties as biopesticides. Undecanone is registered by the U.S. Environmental Protection Agency (EPA) as a biopesticide for the control of agricultural arthropod pests. usda.gov Plant secondary metabolites, including ketones like undecanones, are increasingly evaluated as alternatives to synthetic pesticides for controlling pests and nematodes. nih.govresearchgate.net

Research has specifically highlighted the nematicidal potential of 2-undecanone against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. nih.govresearchgate.net Studies have shown that 2-undecanone causes ultrastructural damage within the nematode, particularly to the digestive system, suggesting it impairs the pest's physiology and ability to feed. nih.govresearchgate.net The use of such plant-derived compounds is a key component of Integrated Pest Management (IPM) programs, as they often have lower toxicity to non-target organisms and can help manage the development of pesticide resistance. nih.govresearchgate.netmdpi.com

Exploration as Bionematicides

The potential of this compound as a bionematicide—a biologically-derived substance used to control plant-parasitic nematodes—has been investigated, with specific research targeting significant agricultural pests. One study evaluated the effects of 97% pure this compound on different life stages of the root-knot nematode, Meloidogyne incognita. ufla.br This nematode is a major pest causing significant damage to a wide variety of crops worldwide.

The research measured the impact of various bacterial metabolites, including this compound, on the mortality of second-stage juveniles (J2) and on egg hatching. ufla.br The findings indicate that this compound demonstrates nematicidal effects, although its efficacy varies compared to other tested compounds. ufla.br

Table 1: Nematicidal Effect of this compound on Meloidogyne incognita

| Compound | Effect on J2 Juveniles (%) | Effect on Egg Hatching (%) | Source |

|---|---|---|---|

| This compound (97%) | 25.7 | 15.8 | ufla.br |

While research into the nematicidal properties of this compound is not as extensive as for other related ketones, these findings establish its activity against a key plant-parasitic nematode. ufla.br Further research could elucidate its mode of action and potential for development into a commercial bionematicide. Other related compounds found in plants, such as phthalide (B148349) derivatives, have also been noted for their nematicidal activities. researchgate.net

Insecticidal Activity against Specific Pests

The role of this compound in pest control extends to its activity against various insects. It is recognized for its insect repellent properties and has been incorporated into insecticides. guidechem.com Research indicates its effectiveness against pests of significant public health concern, such as mosquitoes and ticks. guidechem.com

Investigations into its specific effects include:

Insect Attraction and Repellency: As far back as the 1960s, this compound was among thousands of materials tested by the United States Department of Agriculture (USDA) as a potential insect attractant for pest management programs. govinfo.gov More recent patents have also included this compound in tables of compounds tested for their ability to attract arthropods, suggesting its potential use in traps for surveillance and control. unl.edugoogle.com

Antifeedant Properties: The compound has been included in studies investigating antifeedant chemicals against locusts (Locusta migratoria), a significant agricultural pest. nih.gov

Mosquito Repellency: this compound has been identified as a minor volatile component (0.19%) in the extract of Angelica sinensis (dong quai). researchgate.netnih.gov Ethanolic extracts of this plant have demonstrated significant repellent activity against the yellow fever mosquito, Aedes aegypti. nih.gov

Role in Pheromone Synthesis: In a more indirect application, a derivative, lithium dipentyl ketone, is used as a starting material in the chemical synthesis of the sex pheromone for the potato tuber moth (Phthorimaea operculella). frontiersin.orgresearchgate.netfrontiersin.org This pheromone is a critical component of "comprehensive green control technology" used to monitor and disrupt the mating of this major potato pest. frontiersin.orgfrontiersin.org

The presence of this compound has also been documented in the oil of lettuce (Lactuca sativa) seeds and as an aroma component in Angelica sinensis decoctions. researchgate.nethistorymedjournal.com

Table 2: Documented Insecticidal and Pest-Related Activity of this compound

| Activity Type | Target Pest(s) | Context | Source(s) |

|---|---|---|---|

| Repellent / Insecticide | Mosquitoes, Ticks | General use in pest control products. | guidechem.com |

| Attractant / Repellent | Various Arthropods | Screened for use in pest management traps. | govinfo.govunl.edugoogle.com |

| Repellent | Aedes aegypti (Mosquito) | Identified as a component of a repellent plant extract. | nih.gov |

| Antifeedant | Locusta migratoria (Locust) | Included in a study of potential antifeedants. | nih.gov |

| Pheromone Precursor | Phthorimaea operculella (Potato Tuber Moth) | Derivative used in the synthesis of sex pheromones for pest control. | frontiersin.orgresearchgate.netfrontiersin.org |

Role of 6 Undecanone in Flavor and Fragrance Science

Contribution to Aromatic Profiles in Natural Products

6-Undecanone, an aliphatic ketone, is a naturally occurring compound found in the essential oils of some plants, where it contributes to their distinctive scents. solubilityofthings.com Its presence has been noted in various natural products, influencing their aromatic profiles. This compound is recognized for its pleasant, sweet, and fruity odor, often compared to violets or nutmeg. solubilityofthings.com

Studies on glutinous rice have shown that during the cooking process, the volatile profile changes significantly, with an increase in the content of certain ketones. nih.gov Research on different rice varieties has classified volatile aromas into categories such as green, fruity/floral, roasty, and nutty. This compound, along with other ketones like 2-nonanone (B1664094) and 2-heptanone, falls into the fruity/floral category. pageplace.de The interplay of these various compounds is crucial in defining the final sensory experience of cooked rice.

The following table details the classification of rice volatile aromas and the chemical compounds responsible for them:

| Type of Rice Aroma | Responsible Chemical Compounds |

| Green | Aldehydes, Some alcohols and Ketones, (E)-2,(E)-4-hexadienal, (E)-2-hexenal, (E)-2-octenal, (E)-3-octen-2-one, 2-heptanone, 2-methyl-2-pentanol, Benzaldehyde, Decanal, Geranyl acetone (B3395972), Methyl heptanoate, and n-hexanal. pageplace.de |

| Fruity/Floral | (E)-2,(E)-4-hexadienal, (E)-3-octen-2-one, 2-hexanone, 2-nonanone, This compound , 6-methyl-5-hepten-2-one, Heptanone, Ketones, Methyl heptanoate, n-heptanal, n-nonanal, and n-octanol. pageplace.de |

| Roasty | 2,3-octanedione. pageplace.de |

| Nutty | (E,E)-2,4-nonadienal, 2-pentyfuran, 4-vinyl guaiacol, and Benzaldehyde. pageplace.de |

| Bitter | Benzaldehyde. pageplace.de |

This table is generated based on the data provided in the text.